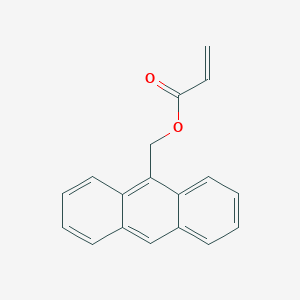

9-Anthracenylmethyl acrylate

描述

9-Anthracenylmethyl acrylate is an organic compound with the chemical formula C₁₈H₁₄O₂. It is a yellow to orange solid with a distinctive fragrance . This compound is known for its fluorescent properties and is used in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 9-Anthracenylmethyl acrylate can be synthesized through the esterification of 9-anthracenemethanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and distillation ensures the high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives.

Reduction: Reduction of this compound can lead to the formation of 9-anthracenemethanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: 9-Anthracenemethanol.

Substitution: Various substituted anthracene derivatives.

科学研究应用

Materials Science

Fluorescent Polymers:

9-AMA serves as a fluorescent monomer in the synthesis of various polymeric materials. Its incorporation into polymer matrices enhances the fluorescence properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The anthracene moiety enables efficient light emission, which is critical for display technologies and solar energy conversion .

Reversible Luminescent Materials:

Recent studies have demonstrated that 9-AMA can be used to develop light- and heat-triggered reversible luminescent materials. These materials undergo dimerization upon UV irradiation, forming covalent bonds that can be reversed by heating. This property allows for the creation of dynamic materials that can respond to environmental stimuli, making them ideal for applications in smart coatings and responsive surfaces .

| Property | Description |

|---|---|

| Fluorescence | Strong emission under UV light; useful in imaging and display technologies. |

| Reversibility | Dimerization and depolymerization processes enable dynamic material properties. |

| Applications | OLEDs, OPVs, smart coatings, responsive materials. |

Biological Applications

Fluorescent Probes:

In biological research, 9-AMA is utilized as a fluorescent probe for imaging applications. Its ability to emit light upon excitation makes it useful in fluorescence microscopy for tracking cellular processes and studying biological interactions at the molecular level .

Nanoparticle Functionalization:

The compound has also been employed in the functionalization of nanoparticles for biomedical applications. For instance, polymers derived from 9-AMA can enhance the fluorescence signals of nanoparticles used in DNA detection assays, improving sensitivity and specificity in diagnostics .

Case Study 1: Development of Reversible Silicone Elastomers

A study demonstrated the successful synthesis of silicone elastomers using 9-AMA through light-triggered dimerization reactions. The elastomers exhibited reversible crosslinking properties, allowing them to transition between solid and fluid states upon exposure to UV light or heat. This innovative approach highlights the potential of 9-AMA in creating responsive materials for various industrial applications .

Case Study 2: Fluorescence Enhancement in Nanoparticles

In another study, researchers linked polymers derived from 9-AMA to magnetic nanoparticles, significantly amplifying fluorescence signals for DNA detection. This application showcases how 9-AMA can enhance diagnostic methods through improved signal detection capabilities .

作用机制

The mechanism of action of 9-anthracenylmethyl acrylate derivatives is multifaceted. Studies have shown that these compounds can inhibit human telomerase, an enzyme critical for the replication of cancer cells. This inhibition suggests potential as anticancer agents. Additionally, the compound’s fluorescent properties are due to the conjugated system of the anthracene moiety, which allows for efficient absorption and emission of light .

相似化合物的比较

9-Anthracenylmethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

9-Anthracenemethanol: The alcohol derivative of 9-anthracenylmethyl acrylate.

2-Naphthyl methacrylate: Another fluorescent monomer with a naphthalene moiety instead of anthracene.

Uniqueness: this compound is unique due to its combination of fluorescent properties and reactivity. The presence of the acrylate group allows for polymerization and other chemical modifications, making it versatile for various applications in materials science and biological research .

生物活性

9-Anthracenylmethyl acrylate (AMA) is a compound of significant interest due to its unique photophysical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of AMA, highlighting its mechanisms of action, applications in drug delivery, and effects on cellular processes.

This compound is an acrylate monomer characterized by the presence of an anthracene moiety. Its structure allows for photochemical reactions, making it useful in creating light-responsive materials.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Photodimerization : AMA can undergo photodimerization when exposed to UV light, leading to the formation of cross-linked networks. This property has been utilized to develop light-responsive materials that can change their physical properties upon irradiation .

- Cell Membrane Interaction : Studies indicate that compounds like AMA can disrupt cell membranes, facilitating the delivery of nucleic acids and other biologically active substances into cells. This membrane activity is crucial for enhancing the efficacy of drug delivery systems .

- Reactive Oxygen Species Generation : Upon photoexcitation, anthracene derivatives can generate reactive oxygen species (ROS), which may induce oxidative stress in cells. This property has implications for both therapeutic and toxicological studies .

Applications in Drug Delivery

The incorporation of this compound into polymeric systems has shown promise in enhancing the delivery of nucleic acids and other therapeutic agents. The following table summarizes key findings from various studies:

Case Studies

- Light-Responsive Soft Actuators : A study developed soft actuators based on functional anthracene dyes, including AMA. These actuators demonstrated significant movement upon exposure to visible light, showcasing potential applications in soft robotics and responsive materials .

- Photochemical Reactions : Research highlighted the reversible dimerization and depolymerization of AMA under light exposure, which could be harnessed for creating smart materials that respond to environmental stimuli .

Toxicological Considerations

While this compound shows promise in various applications, its interaction with biological membranes raises concerns regarding toxicity. The ability of AMA to induce membrane destabilization may lead to cytotoxic effects if not carefully controlled during application.

属性

IUPAC Name |

anthracen-9-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLSGZRALKDNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398944 | |

| Record name | 9-Anthracenylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31645-34-8 | |

| Record name | 9-Anthracenylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-Anthracenylmethyl acrylate contribute to the formation of reversible silicone elastomers?

A1: this compound plays a crucial role in creating reversible crosslinking networks within the silicone elastomer. The anthracene moiety within the molecule undergoes [4π–4π photo-cycloadditions] when exposed to UV light (365 nm) []. This reaction forms covalent bonds with other anthracene groups present in the material, effectively crosslinking the polymer chains and solidifying the elastomer. Importantly, this crosslinking is reversible. Upon heating to 120 °C, the photodimerization process is reversed, breaking the anthracene-anthracene bonds and returning the material to a more fluid state []. This cycle of light-induced crosslinking and heat-induced de-crosslinking allows for the development of dynamic, responsive materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。